6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one
CAS No.:
Cat. No.: VC17788138
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 4-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C8H13N3O/c1-6-5-8(12)11-7(10-6)3-4-9-2/h5,9H,3-4H2,1-2H3,(H,10,11,12) |
| Standard InChI Key | ORUZZKQACSWFPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)CCNC |
Introduction
Chemical Identity and Structural Features
6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one (IUPAC name: 6-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-4-one) belongs to the dihydropyrimidinone class, a family of nitrogen-containing heterocycles renowned for their pharmacological potential. Its molecular formula is , with a molecular weight of 167.21 g/mol.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 6-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-4-one |
| SMILES | CNCCC1=NC=C(C(=O)N1)C |
| InChI Key | RNAHLMQPHIEVPZ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The dihydropyrimidinone core adopts a planar conformation, while the methylaminoethyl side chain introduces stereoelectronic variability that influences molecular interactions. X-ray crystallographic studies of analogous compounds suggest that the partial saturation of the pyrimidine ring enhances conformational flexibility, potentially improving target binding compared to fully aromatic systems.
Synthesis and Structural Modification
Biginelli Reaction-Based Synthesis
The primary synthetic route employs the Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea derivatives under acidic conditions. For 6-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one, the protocol involves:
-
Aldehyde Component: 2-(Methylamino)acetaldehyde
-
β-Keto Ester: Methyl acetoacetate
-
Urea Derivative: Methylurea
The reaction proceeds via imine formation, followed by cyclocondensation, yielding the dihydropyrimidinone scaffold. Recent optimizations include microwave-assisted synthesis, which reduces reaction times from hours to minutes while improving yields by 15–20%.
Eco-Friendly Catalytic Approaches
Environmental concerns have driven the adoption of green catalysts such as cuttlebone-derived calcium oxide, which achieves 78% yield under solvent-free conditions. Comparative studies show that enzymatic catalysis using lipases provides superior enantioselectivity (>90% ee) for chiral derivatives, though scalability remains challenging.
Structural Analogues and Structure-Activity Relationships
Positional Isomers
Replacing the methyl group at position 6 with phenyl (as in ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate ) abolishes antimicrobial activity but improves COX-2 inhibition by 40%, highlighting the importance of hydrophobic substitutions for anti-inflammatory targeting .
Side Chain Modifications
Shortening the ethyl linker to methyl in 2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one reduces anticancer potency (IC₅₀: 35.1 μM in MCF-7), underscoring the necessity of the two-carbon spacer for optimal bioactivity.
Research Challenges and Future Directions
Despite promising preclinical data, critical questions persist:
-
Pharmacokinetic Profile: Oral bioavailability remains uncharacterized, with preliminary rat studies indicating 23% absorption due to first-pass metabolism.
-
Target Identification: Proteomic analyses have identified potential interactors like heat shock protein 90 (HSP90) and tubulin, but validation is pending.
-
Toxicity: Chronic toxicity studies in zebrafish embryos show teratogenic effects at 100 μM, necessitating structural refinements to improve safety margins.
Emerging strategies include nanoparticle-based delivery systems to enhance tumor accumulation and hybrid molecules combining dihydropyrimidinone scaffolds with known chemotherapeutic agents (e.g., doxorubicin). Computational fragment-based drug design may further optimize substituent patterns for selective kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume